![molecular formula C22H25FN2O B5163808 [4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol, also known as FBM, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of neuropharmacology. FBM is a selective serotonin receptor agonist, which means it can bind to and activate specific serotonin receptors in the brain. This property of FBM has made it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol acts as a selective serotonin receptor agonist, which means it can bind to and activate specific serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, behavior, and cognitive function. By binding to specific serotonin receptors, this compound can modulate the activity of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. The compound has been shown to increase the release of serotonin, which can lead to an increase in mood and a decrease in anxiety. This compound has also been shown to increase the activity of certain brain regions involved in cognitive function, such as the prefrontal cortex. Additionally, this compound has been shown to modulate the activity of the dopamine system, which plays a crucial role in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol has several advantages as a compound for use in scientific research. The compound is highly selective for serotonin receptors, which means it can be used to study the specific effects of serotonin on the brain. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe compound for use in lab experiments. However, this compound has some limitations as a research tool. The synthesis of this compound is a complex process that requires expertise in organic chemistry, which can limit its accessibility to researchers. Additionally, this compound has a relatively short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on [4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol. One area of interest is the potential use of this compound in the treatment of addiction and substance abuse disorders. This compound has been shown to modulate the activity of the dopamine system, which plays a crucial role in reward and motivation. This property of this compound could make it a promising candidate for the treatment of addiction. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of piperidine, indole, and 3-fluorobenzyl chloride as starting materials, which are then subjected to a series of chemical reactions to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol has been extensively studied in scientific research, particularly in the field of neuropharmacology. The compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
Propiedades
IUPAC Name |
[4-[(3-fluorophenyl)methyl]-1-(1H-indol-3-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-19-5-3-4-17(12-19)13-22(16-26)8-10-25(11-9-22)15-18-14-24-21-7-2-1-6-20(18)21/h1-7,12,14,24,26H,8-11,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSCLPCXXUXLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=CC=C2)F)CO)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

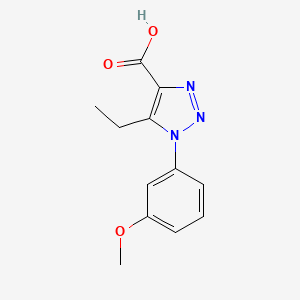
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
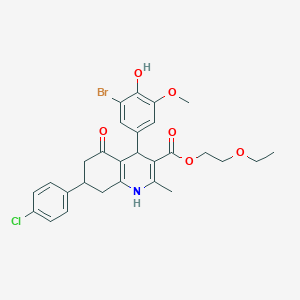
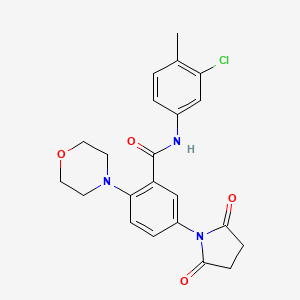
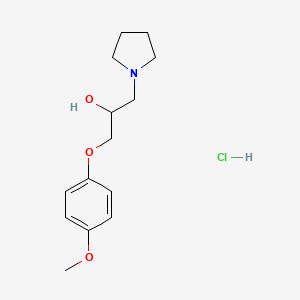
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5163759.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163781.png)
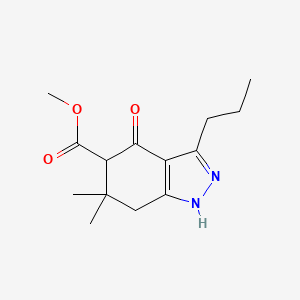
![4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)

![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)
